molecular formula C22H26N6O4S B2656823 1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide CAS No. 1115982-93-8

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide

Cat. No.: B2656823
CAS No.: 1115982-93-8
M. Wt: 470.55
InChI Key: XRIQPDMUJNCSNM-UHFFFAOYSA-N
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Description

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide involves multiple steps. One common approach is the condensation of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-23-20(30)15-6-4-8-27(11-15)22-26-19-18(33-22)21(31)28(13-25-19)12-17(29)24-10-14-5-3-7-16(9-14)32-2/h3,5,7,9,13,15H,4,6,8,10-12H2,1-2H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIQPDMUJNCSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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